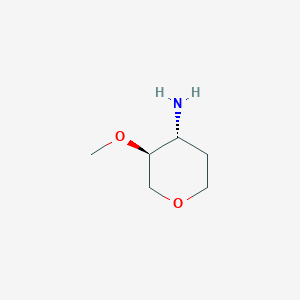

trans-4-Amino-3-(methoxy)tetrahydropyran

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-methoxyoxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of trans-4-Amino-3-(methoxy)tetrahydropyran

This document provides an in-depth technical guide on the expected spectral characteristics of trans-4-Amino-3-(methoxy)tetrahydropyran, a key heterocyclic building block in medicinal chemistry and drug discovery. Its value lies in the conformationally constrained tetrahydropyran (THP) scaffold, combined with the strategically placed amino and methoxy functional groups. The trans stereochemistry is critical for defining the spatial orientation of these groups, which directly influences molecular interactions in biological systems.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this analysis is built upon established spectroscopic principles and data from analogous structures, offering a robust predictive framework for characterization.

Molecular Structure and Conformation

trans-4-Amino-3-(methoxy)tetrahydropyran (C₆H₁₃NO₂, Mol. Wt.: 131.17 g/mol ) possesses a tetrahydropyran ring that preferentially adopts a chair conformation to minimize steric strain. The trans configuration dictates that the substituents at the C3 and C4 positions are on opposite sides of the ring. In the most stable chair conformation, bulky substituents favor the equatorial position. Therefore, the C4-amino group is expected to be equatorial, forcing the C3-methoxy group into an axial position to maintain the trans relationship. This conformational preference is the cornerstone of interpreting the spectral data, particularly the coupling constants in ¹H NMR.

Caption: Predicted stable chair conformation of trans-4-Amino-3-(methoxy)tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The analysis of chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of trans-4-Amino-3-(methoxy)tetrahydropyran in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve the N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Recommended): To confirm assignments, acquire 2D spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be definitive in confirming the trans stereochemistry by showing spatial proximity between axial and equatorial protons.[1]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is predicted to be complex due to the overlapping signals of the tetrahydropyran ring protons. The key to interpretation lies in identifying the protons on C3 and C4 and their coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H2ax, H6ax | ~3.4 - 3.6 | ddd | J ≈ 11-12 (gem), 10-12 (ax-ax), 4-5 (ax-eq) | Deshielded by adjacent ring oxygen. |

| H2eq, H6eq | ~3.9 - 4.1 | ddd | J ≈ 11-12 (gem), 4-5 (eq-ax), 2-3 (eq-eq) | Deshielded by oxygen, typically downfield of axial protons. |

| H3 (eq) | ~3.3 - 3.5 | m | - | Attached to the carbon with the methoxy group. |

| H4 (ax) | ~2.8 - 3.0 | m | - | Attached to the carbon with the amino group; axial position. |

| H5ax | ~1.5 - 1.7 | m | - | Typical aliphatic axial proton on a THP ring. |

| H5eq | ~1.9 - 2.1 | m | - | Typical aliphatic equatorial proton, slightly downfield of axial. |

| -OCH₃ | ~3.4 | s | - | Singlet for the methoxy group protons. |

| -NH₂ | ~1.5 - 2.5 | br s | - | Broad singlet, chemical shift is concentration-dependent. |

Rationale for Stereochemistry Confirmation: The key interaction is between H3 and H4. With an axial methoxy group, H3 is equatorial. With an equatorial amino group, H4 is axial. The coupling constant between H3(eq) and H4(ax) is expected to be small to medium (J ≈ 3-5 Hz). This contrasts with a cis isomer, which could have a large axial-axial coupling (J ≈ 8-10 Hz).

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should show 6 distinct signals corresponding to the 6 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | ~68 - 72 | Carbons adjacent to the ring oxygen. |

| C3 | ~78 - 82 | Carbon bearing the methoxy group, significantly deshielded. |

| C4 | ~50 - 55 | Carbon bearing the amino group. |

| C5 | ~28 - 32 | Aliphatic carbon within the THP ring. |

| -OCH₃ | ~56 - 58 | Methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the neat sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3400 | N-H Stretch | Medium, Broad | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Strong | Aliphatic (CH, CH₂) |

| 1590 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |

| 1080 - 1150 | C-O-C Stretch | Strong | Ether (ring and methoxy) |

| 1050 - 1100 | C-N Stretch | Medium | Aliphatic Amine |

The most diagnostic peaks will be the broad N-H stretches confirming the primary amine and the very strong C-O stretch characteristic of the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source for soft ionization, which is ideal for preserving the molecular ion.

-

Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule, [M+H]⁺, is expected to be the base peak.

-

Tandem MS (MS/MS): For structural confirmation, perform MS/MS on the [M+H]⁺ peak to induce fragmentation and analyze the resulting daughter ions.

Predicted Mass Spectral Data (ESI+)

-

Molecular Ion: The calculated exact mass is 131.0946. The primary observed ion will be the protonated molecule [M+H]⁺ at m/z = 132.1024 .

-

Predicted Fragmentation Pattern:

-

Loss of Ammonia (-17 Da): A common fragmentation for primary amines, leading to a fragment at m/z = 115.07 .

-

Loss of Methanol (-32 Da): Cleavage of the methoxy group, resulting in a fragment at m/z = 100.07 .

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to various smaller fragments, helping to piece together the structure.

-

Integrated Spectral Analysis Workflow

A comprehensive and self-validating analysis requires integrating data from all three techniques. The proposed workflow ensures maximum confidence in the structural assignment.

Caption: Workflow for the comprehensive spectral characterization of the target molecule.

Conclusion

The combined, systematic application of NMR, IR, and MS provides a complete and unambiguous characterization of trans-4-Amino-3-(methoxy)tetrahydropyran. While NMR spectroscopy, particularly 2D techniques, is paramount for defining the specific trans stereochemistry through coupling constants and spatial correlations, IR and MS serve as essential, orthogonal methods to confirm functional groups and molecular weight, respectively. This predictive guide establishes a clear set of expectations for researchers working with this compound, enabling efficient and accurate structural verification in synthetic and medicinal chemistry applications.

References

-

Jacobo, D., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(2), 151. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of trans-4-Amino-3-(methoxy)tetrahydropyran

Introduction

trans-4-Amino-3-(methoxy)tetrahydropyran is a stereochemically defined heterocyclic building block increasingly recognized for its utility in medicinal chemistry and drug discovery, particularly as a component in the synthesis of novel pharmaceutical agents like protein degraders.[1][2] The tetrahydropyran scaffold, a common motif in natural products, offers a conformationally restrained core, while the trans-disposed amino and methoxy groups provide key vectors for molecular interactions and property modulation.[2] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective application in drug design, enabling researchers to predict its behavior in biological systems and optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4-Amino-3-(methoxy)tetrahydropyran, detailing not just the properties themselves, but the robust experimental methodologies required to determine them accurately. As a self-validating framework, this document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Molecular Profile

A foundational understanding begins with the basic molecular characteristics of the compound. This information is crucial for all subsequent experimental designs and data interpretation.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₆H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 131.175 g/mol | [1][3] |

| CAS Number | 1232060-77-3 | [1][2] |

| Purity | Typically ≥95-97% | [1][2][3] |

| SMILES Code | N[C@@H]1CCOC[C@H]1OC | [4] |

Part 1: Acid-Base Properties (pKa) - The Key to Ionization

The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters. It governs the extent of ionization of a molecule at a given pH. For trans-4-Amino-3-(methoxy)tetrahydropyran, the primary amine is the key ionizable group. Its pKa will dictate the molecule's charge state in different physiological compartments, which in turn profoundly influences its solubility, permeability, target binding, and potential for off-target effects.

Causality Behind Experimental Choice: Potentiometric Titration

To determine the pKa of the primary amine, potentiometric titration is the gold-standard method. This choice is based on its high accuracy and direct measurement principle. The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The resulting titration curve provides a precise inflection point that corresponds to the pKa. This approach is superior to computational methods for definitive characterization, as it accounts for the unique electronic environment of the functional group within the specific molecular scaffold.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating system for the accurate determination of the pKa of the amino group.

Materials:

-

trans-4-Amino-3-(methoxy)tetrahydropyran (high purity, >97%)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Degassed, deionized water

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Step-by-Step Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like methanol may be used if aqueous solubility is limited, but its concentration should be kept minimal and consistent.

-

Initial pH Adjustment: The amino group is basic. Therefore, the titration will involve adding a strong acid (HCl) to protonate the amine fully, followed by back-titration with a strong base (NaOH). Begin by adding 0.1 M HCl to the analyte solution until the pH is well below the expected pKa (e.g., pH 2-3).[5]

-

Titration with Strong Base: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Generation of Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).[6]

-

pKa Determination: The titration curve will show a buffer region. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized.[6][7] This point corresponds to the center of the flattest part of the buffer region on the curve. Mathematically, it can be determined by finding the maximum of the first derivative of the titration curve.

Visualization of the Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Part 2: Lipophilicity (LogP/LogD) - Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an ionizable compound like trans-4-Amino-3-(methoxy)tetrahydropyran, LogD at physiological pH (7.4) is the more relevant parameter.[8]

Causality Behind Experimental Choice: Shake-Flask Method

The shake-flask method is the "gold standard" for determining LogP and LogD due to its direct and unambiguous measurement of the compound's partitioning between two immiscible phases (typically n-octanol and water).[9][10][11] While other methods like HPLC correlation exist, the shake-flask technique provides a definitive thermodynamic value, making it the most trustworthy approach for foundational characterization.[8]

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

This protocol ensures a robust measurement of the distribution coefficient at physiological pH.

Materials:

-

trans-4-Amino-3-(methoxy)tetrahydropyran

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Centrifuge

-

Vortex mixer and shaker

Step-by-Step Methodology:

-

Phase Pre-saturation: To ensure thermodynamic equilibrium, mix equal volumes of n-octanol and pH 7.4 PBS in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.[11]

-

Compound Stock Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[11]

-

Partitioning Experiment:

-

In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

-

Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be well within the linear range of the analytical detector and below the solubility limit in either phase.

-

-

Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[12] Using a mechanical shaker at a constant temperature is recommended.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phase. Avoid disturbing the interface.

-

Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., LC-MS). Construct a calibration curve to ensure accurate quantification.

-

Calculation: The LogD is calculated using the following formula:

-

LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Visualization of the Workflow

Caption: Workflow for LogD determination via the shake-flask method.

Part 3: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its dissolution rate and oral absorption.[13] Poor solubility is a major hurdle in drug development.[13][14] For preclinical assessment, determining the thermodynamic solubility provides the most reliable measure of a compound's intrinsic solubility at equilibrium.

Causality Behind Experimental Choice: Thermodynamic Solubility Assay

A thermodynamic solubility assay is chosen because it measures the true equilibrium solubility of the solid material, which is the most relevant value for predicting in vivo dissolution.[15][16] This contrasts with kinetic solubility assays, which can overestimate solubility by creating supersaturated solutions from a DMSO stock. The thermodynamic method involves equilibrating an excess of the solid compound in the aqueous buffer, ensuring that the measured concentration represents the saturation point.[15]

Experimental Protocol: Thermodynamic Aqueous Solubility

This protocol describes the determination of solubility in a physiologically relevant buffer.

Materials:

-

trans-4-Amino-3-(methoxy)tetrahydropyran (solid, crystalline if possible)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Thermomixer or shaking incubator

-

Filtration device (e.g., 0.45 µm PVDF filter plates)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of the solid compound to a vial (e.g., 1 mg). The key is to have undissolved solid remaining at the end of the experiment.[15]

-

Incubation: Add a known volume of pH 7.4 PBS (e.g., 1 mL) to the vial.[15]

-

Equilibration: Seal the vial and incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][15]

-

Sample Processing: After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully filter the supernatant to remove all undissolved solid particles. This is a critical step to avoid artificially high concentration measurements.

-

Quantification: Prepare a dilution series of the filtrate and analyze it using a validated LC-MS or HPLC-UV method against a standard curve prepared from a known stock solution.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated filtrate, typically in units of µg/mL or µM.

Visualization of the Workflow

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of trans-4-Amino-3-(methoxy)tetrahydropyran—its pKa, LogD, and aqueous solubility—form the cornerstone of its developability profile. The experimental protocols detailed in this guide represent robust, industry-standard methods for obtaining reliable and accurate data. By understanding and applying these techniques, researchers can effectively characterize this valuable building block, enabling more informed decisions in the design and optimization of next-generation therapeutics. The integration of these foundational parameters into early-stage discovery programs is essential for mitigating risks and accelerating the path to clinical candidacy.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- CP Lab Safety. (n.d.). trans-4-amino-3-(methoxy)tetrahydropyran, min 97%, 250 mg.

- protocols.io. (2024). LogP / LogD shake-flask method.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- LabSolu. (n.d.). trans-4-amino-3-(methoxy)tetrahydropyran.

- BioDuro. (n.d.). ADME Solubility Assay.

- BLD Pharm. (n.d.). TRANS-4-AMINO-3-(METHOXY)TETRAHYDROPYRAN.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Benchchem. (n.d.). trans-4-Amino-3-(methoxy)tetrahydropyran | CAS 1232060-77-3.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Bergström, C. A., & Avdeef, A. (2019).

-

Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]

- eGyanKosh. (n.d.).

- GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. trans-4-Amino-3-(methoxy)tetrahydropyran|CAS 1232060-77-3 [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. TRANS-4-AMINO-3-(METHOXY)TETRAHYDROPYRAN|BLD Pharm [bldpharm.com]

- 5. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 7. trans-4-Aminotetrahydropyran-3-ol 97% | CAS: 215940-92-4 | AChemBlock [achemblock.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. enamine.net [enamine.net]

- 13. evotec.com [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An Investigative Guide to CAS 1232060-77-3: Identity, Properties, and Synthetic Considerations

For Immediate Release

Executive Summary and Core Directive

This technical guide addresses the synthesis and characterization of the chemical entity assigned CAS Number 1232060-77-3. Initial database inquiries revealed conflicting information regarding the structure of this compound. Our comprehensive analysis confirms that CAS 1232060-77-3 refers to trans-4-Amino-3-(methoxy)tetrahydropyran . An alternative structure, "potassium 1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate," appears to be an erroneous association found in a limited number of databases and lacks broader corroboration.

A critical finding of our investigation is the absence of a publicly documented, step-by-step synthesis protocol or detailed characterization data in peer-reviewed journals or patent literature for this specific compound. Therefore, this guide will proceed by first establishing the verified identity and known properties of trans-4-amino-3-(methoxy)tetrahydropyran. Subsequently, we will discuss general, authoritative synthetic strategies for constructing the core tetrahydropyran scaffold, providing researchers with a logical framework for developing a potential synthetic route.

Verified Identity and Chemical Properties

The consensus among major chemical suppliers and databases firmly identifies CAS 1232060-77-3 as trans-4-amino-3-(methoxy)tetrahydropyran. This compound is frequently categorized as a "Protein Degrader Building Block," suggesting its utility in the synthesis of larger, pharmacologically active molecules such as PROTACs (Proteolysis-targeting chimeras).

| Property | Value | Source(s) |

| CAS Number | 1232060-77-3 | [1][2][3][4] |

| IUPAC Name | (3S,4R)-3-methoxyoxan-4-amine | [2] |

| Synonym | trans-4-Amino-3-(methoxy)tetrahydropyran | [1][3][4][5] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.175 g/mol | [1][2][3] |

| Purity (Typical) | ≥97% | [1][3] |

| Storage | Room Temperature | [1][3] |

Synthetic Landscape and Methodological Considerations

While a specific, reproducible synthesis for trans-4-amino-3-(methoxy)tetrahydropyran is not publicly detailed, its structure—a substituted tetrahydropyran—allows us to infer plausible synthetic strategies based on established organic chemistry principles. The tetrahydropyran ring is a common motif in natural products and pharmaceuticals, and its synthesis is well-documented.

Causality Behind Synthetic Route Selection

The key challenge in synthesizing this molecule is the stereospecific installation of the amino and methoxy groups in a trans configuration on the tetrahydropyran ring. Synthetic approaches would likely revolve around methods that offer high levels of diastereoselectivity.

Plausible Synthetic Pathways

One of the most powerful and common methods for constructing substituted tetrahydropyrans is the Prins Cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. Variations of this reaction can provide excellent stereocontrol.

Another relevant strategy is the Petasis–Ferrier rearrangement , which can also be utilized to form the tetrahydropyran scaffold. The choice of starting materials and catalysts is crucial for controlling the stereochemical outcome.

Below is a generalized, conceptual workflow illustrating a potential multi-step synthesis. This is a hypothetical pathway and has not been experimentally validated. It serves to outline the logical progression a synthetic chemist might consider.

Characterization: A Forward-Looking Perspective

Without experimental data, a detailed characterization section is not possible. However, for a researcher who successfully synthesizes this compound, a standard battery of analytical techniques would be required to confirm its identity and purity.

Proposed Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should confirm the number of unique protons and their coupling patterns, which would be critical for verifying the trans stereochemistry.

-

¹³C NMR would confirm the presence of the six distinct carbon atoms in the molecule.

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential to definitively assign all proton and carbon signals and confirm the connectivity and stereochemistry.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₆H₁₃NO₂) by providing a highly accurate mass measurement of the molecular ion.

-

-

Chromatography:

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to assess the purity of the final compound.

-

Chiral HPLC could be employed to confirm the enantiomeric purity if a stereospecific synthesis was performed.

-

Conclusion and Future Outlook

CAS Number 1232060-77-3 is definitively identified as trans-4-Amino-3-(methoxy)tetrahydropyran , a valuable building block for drug discovery, particularly in the field of protein degradation. While a detailed public synthesis protocol is currently unavailable, established methodologies for tetrahydropyran synthesis provide a strong foundation for researchers to develop a viable route. The successful synthesis and characterization of this compound would represent a valuable contribution to the chemical community, enabling further exploration of its potential in medicinal chemistry.

References

-

CP Lab Safety. trans-4-amino-3-(methoxy)tetrahydropyran, min 97%, 250 mg. [Link]

-

Howei Pharm. Product - CMO,CDMO,Custom Synthesis. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Substituted Aminotetrahydropyrans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic bioactive molecules. Its conformational flexibility and ability to engage in hydrogen bonding have made it an attractive core for the design of novel therapeutic agents. The introduction of an amino substituent onto the THP ring further enhances its drug-like properties by providing a key interaction point for various biological targets and improving physicochemical characteristics. This guide provides a comprehensive technical overview of the diverse biological activities of substituted aminotetrahydropyrans, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will explore their roles as enzyme inhibitors, modulators of the central nervous system, and antimicrobial agents, offering insights for the rational design and development of next-generation therapeutics based on this versatile scaffold.

Chapter 1: Aminotetrahydropyrans as Potent Enzyme Inhibitors

The ability of substituted aminotetrahydropyrans to specifically interact with the active sites of enzymes has led to their development as potent and selective inhibitors for various therapeutic targets. This chapter will focus on two key enzyme classes: Dipeptidyl Peptidase-4 (DPP-4) and Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Modern Approach to Type 2 Diabetes Management

Mechanism of Action: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, aminotetrahydropyran derivatives prevent the degradation of incretins, thereby prolonging their action, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][3]

Structure-Activity Relationship (SAR): The development of effective aminotetrahydropyran-based DPP-4 inhibitors hinges on the precise orientation of substituents to maximize interactions within the enzyme's active site. Key SAR insights include:

-

The Amino Group: The amino functionality is crucial for binding to the S1 subsite of DPP-4, which has a preference for proline or alanine residues. The stereochemistry of the amino group is often critical for optimal binding and potency.

-

Substituents on the Tetrahydropyran Ring: The nature and position of substituents on the THP ring influence the compound's affinity and selectivity. Bulky and hydrophobic groups are often well-tolerated and can enhance binding to the S2 subsite.

-

Aromatic Moieties: The attachment of substituted aromatic or heteroaromatic rings to the amino group or the THP core can lead to significant improvements in potency through interactions with various residues in the DPP-4 active site.[4][5] Halogen substitutions, for instance, can increase the inhibitory potential of the compounds.[4]

Data Presentation: In Vitro Activity of Representative Aminotetrahydropyran DPP-4 Inhibitors

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |

| Sitagliptin | (R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihyd ro-[6][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine | DPP-4 | 19 | [4] |

| Omarigliptin | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)tetrahydro-2H-pyran-3-amine | DPP-4 | 1.6 | [4] |

Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay

This protocol outlines a common fluorescence-based assay for determining the in vitro inhibitory activity of test compounds against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (substituted aminotetrahydropyrans)

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control to the designated wells.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: DPP-4 Inhibition and GLP-1 Signaling

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Kinase Inhibitors: Targeting Fibrosis and Cancer

Mechanism of Action: The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production.[9] Dysregulation of this pathway is implicated in various diseases, notably fibrosis and cancer. The TGF-β ligand binds to the type II receptor, which then recruits and phosphorylates the type I receptor, Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase.[10] Activated ALK5 phosphorylates downstream SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate gene expression.[11] Substituted aminotetrahydropyrans have emerged as potent and selective inhibitors of ALK5, blocking the phosphorylation of SMAD proteins and thereby attenuating the pro-fibrotic and pro-tumorigenic effects of TGF-β signaling.[10][12]

Structure-Activity Relationship (SAR): The design of aminotetrahydropyran-based ALK5 inhibitors focuses on achieving high potency and selectivity. Key SAR observations include:

-

Core Scaffold: The aminotetrahydropyran core serves as a versatile scaffold to which various substituents can be attached to optimize binding to the ATP-binding pocket of ALK5.

-

Pyridine and Pyrimidine Moieties: The incorporation of substituted pyridine or pyrimidine rings is a common strategy to enhance ALK5 inhibitory activity. These heterocycles can form crucial hydrogen bonds with hinge region residues of the kinase.

-

Lipophilic Groups: The addition of lipophilic groups, such as cyclopropyl or phenyl rings, can improve cell permeability and overall potency.

Data Presentation: In Vitro Activity of a Representative Aminotetrahydropyran ALK5 Inhibitor

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |

| GW6604 | 3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | ALK5 | 140 | [13] |

Experimental Protocol: In Vitro ALK5 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory effect of compounds on ALK5 activity.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase assay buffer

-

ATP

-

A suitable substrate for ALK5 (e.g., a peptide containing the SMAD2 phosphorylation site)

-

Test compounds (substituted aminotetrahydropyrans)

-

A method for detecting substrate phosphorylation (e.g., radiometric assay with [γ-³²P]ATP or a luminescence-based assay like ADP-Glo™)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the ALK5 enzyme, the substrate, and the test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified duration.

-

Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14]

Signaling Pathway: TGF-β/ALK5 Signaling and its Inhibition

Chapter 2: Aminotetrahydropyrans as Modulators of the Central Nervous System

The inherent structural features of aminotetrahydropyrans make them suitable candidates for interacting with targets in the central nervous system (CNS). Their ability to cross the blood-brain barrier and engage with receptors and ion channels opens up avenues for the treatment of various neurological and psychiatric disorders.

Serotonin and Dopamine Receptor Ligands

Therapeutic Importance: Serotonin (5-HT) and dopamine (DA) receptors are G-protein coupled receptors (GPCRs) that play pivotal roles in regulating mood, cognition, and motor function.[3][15] Consequently, they are major targets for drugs treating depression, anxiety, schizophrenia, and Parkinson's disease. The development of selective ligands for specific subtypes of these receptors is a key goal in modern neuropharmacology.

Aminotetrahydropyran Derivatives as GPCR Ligands: The aminotetrahydropyran scaffold has been incorporated into ligands targeting both serotonin and dopamine receptors. The amino group can mimic the endogenous neurotransmitter's amine, while the tetrahydropyran ring and its substituents can be tailored to confer selectivity for specific receptor subtypes. For instance, certain 5-substituted-2-aminotetralin derivatives, which share structural similarities with aminotetrahydropyrans, have shown high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[6] Similarly, aminotetrahydropyrazolopyridine derivatives have demonstrated nanomolar binding affinity for the dopamine D3 receptor.[11]

Data Presentation: Binding Affinities of Aminotetrahydropyran-like Derivatives for CNS Receptors

| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-Substituted-2-aminotetralin | 5-HT1A | ≤ 25 | [6] |

| 5-Substituted-2-aminotetralin | 5-HT1B | ≤ 25 | [6] |

| 5-Substituted-2-aminotetralin | 5-HT1D | ≤ 25 | [6] |

| Aminotetrahydropyrazolopyridine | Dopamine D3 | 0.027 | [11] |

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol provides a general framework for determining the binding affinity of test compounds to a specific GPCR using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target GPCR

-

A specific radioligand for the target receptor (e.g., ³H-labeled)

-

Assay buffer

-

Test compounds (substituted aminotetrahydropyrans)

-

Non-specific binding determinator (a high concentration of a known unlabeled ligand)

-

96-well plates

-

Filtration apparatus (e.g., cell harvester)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percentage of inhibition by the test compound. Determine the IC50 and subsequently the Ki value.[16][17][18]

Signaling Pathway: General GPCR Signaling Modulation

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Highly potent 5-aminotetrahydropyrazolopyridines: enantioselective dopamine D3 receptor binding, functional selectivity, and analysis of receptor-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]

- 13. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. mdpi.com [mdpi.com]

- 16. multispaninc.com [multispaninc.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

The Ascendance of trans-4-Amino-3-(methoxy)tetrahydropyran: A Cornerstone for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning their attention to the rich, three-dimensional chemical space offered by saturated heterocyclic scaffolds. Moving beyond the flat, often-congested landscape of aromatic systems, these sp³-rich cores provide a powerful platform to enhance pharmacological properties. Saturated heterocycles can improve aqueous solubility, fine-tune lipophilicity, and introduce specific stereochemical arrangements that are crucial for selective and potent interactions with biological targets.[1][2] Among these privileged structures, the tetrahydropyran (THP) ring has emerged as a particularly valuable motif, prized for its conformational rigidity and ability to act as a hydrogen bond acceptor. This guide delves into the synthesis, properties, and burgeoning applications of a highly functionalized building block: trans-4-Amino-3-(methoxy)tetrahydropyran, a molecule poised to unlock new frontiers in drug discovery.

Physicochemical Properties and Stereochemical Considerations

The strategic placement of the amino and methoxy groups in a trans configuration on the tetrahydropyran ring of the title compound imparts a unique set of physicochemical characteristics that are highly advantageous for drug design.

Table 1: Calculated Physicochemical Properties of trans-4-Amino-3-(methoxy)tetrahydropyran

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 131.17 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| cLogP | -0.8 | Indicates good aqueous solubility, beneficial for formulation and ADME properties. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good cell permeability and potential for oral absorption. |

| Hydrogen Bond Donors | 1 (from amine) | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 3 (amine, methoxy, ring oxygen) | Offers multiple opportunities for hydrogen bonding with biological targets. |

The defined trans stereochemistry is critical, as it presents the amino and methoxy substituents in a specific spatial orientation. This conformational constraint reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The interplay between the hydrogen bond donating amine and the hydrogen bond accepting methoxy and ring oxygen atoms allows for multifaceted interactions within a binding pocket.

A Plausible Diastereoselective Synthetic Pathway

While specific, detailed synthetic protocols for trans-4-Amino-3-(methoxy)tetrahydropyran are not extensively documented in readily available literature, a viable and diastereoselective pathway can be constructed based on established methodologies for substituted tetrahydropyrans. A logical approach would involve the initial synthesis of a key intermediate, trans-4-aminotetrahydropyran-3-ol, followed by selective O-methylation.

A potential synthetic route could commence from a readily available starting material like 3,4-dihydro-2H-pyran. The synthesis can be envisioned in the following key stages:

-

Epoxidation: Treatment of 3,4-dihydro-2H-pyran with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide.

-

Regioselective Azide Opening: The epoxide can then be subjected to a regioselective ring-opening with an azide source, such as sodium azide, under controlled conditions. This reaction is expected to proceed with inversion of stereochemistry, setting the stage for the desired trans relationship between the future amino and hydroxyl groups.

-

Reduction of the Azide: The resulting azido-alcohol can be reduced to the corresponding amino-alcohol, trans-4-aminotetrahydropyran-3-ol, using a standard reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This amino-alcohol is commercially available, offering a potential entry point for the final step.[3]

-

Selective O-Methylation: The final step would involve the selective methylation of the hydroxyl group. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., sodium hydride). Protecting the amine group prior to this step may be necessary to avoid N-methylation.

Experimental Protocol: Proposed Synthesis of trans-4-Amino-3-(methoxy)tetrahydropyran

Step 1: Synthesis of trans-4-Azidotetrahydropyran-3-ol

-

To a solution of 3,4-dihydro-2H-pyran (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add m-CPBA (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

-

Dissolve the crude epoxide in a solvent mixture (e.g., ethanol/water).

-

Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azido-alcohol. Purify by column chromatography.

Step 2: Synthesis of trans-4-Aminotetrahydropyran-3-ol

-

Dissolve the azido-alcohol (1.0 eq) in dry tetrahydrofuran (THF) and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain trans-4-aminotetrahydropyran-3-ol.

Step 3: N-Protection

-

Dissolve the amino-alcohol (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir the mixture at room temperature overnight.

-

Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected amino-alcohol.

Step 4: O-Methylation

-

Dissolve the N-Boc protected amino-alcohol (1.0 eq) in dry THF and cool to 0 °C.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 5: N-Deprotection

-

Dissolve the N-Boc protected trans-4-amino-3-(methoxy)tetrahydropyran in a solution of hydrochloric acid in dioxane (e.g., 4M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of trans-4-amino-3-(methoxy)tetrahydropyran.

Applications in Medicinal Chemistry: A Versatile Building Block

The unique structural and physicochemical properties of trans-4-Amino-3-(methoxy)tetrahydropyran make it an attractive building block for the synthesis of a wide range of biologically active molecules. While specific examples incorporating this exact moiety are emerging, the broader class of substituted aminotetrahydropyrans has demonstrated significant utility in several therapeutic areas.

Kinase Inhibitors

The tetrahydropyran ring is frequently employed in the design of kinase inhibitors to improve their pharmacokinetic profiles.[4] The ability of the ring oxygen and the substituents to form hydrogen bonds can be exploited to achieve potent and selective inhibition. The trans-4-amino-3-methoxy substitution pattern provides a rigid scaffold to present key binding elements in a defined orientation within the ATP-binding pocket of kinases. For instance, related aminopurine derivatives containing a fluorinated oxane ring have been investigated as potent inhibitors.

G Protein-Coupled Receptor (GPCR) Ligands

Substituted aminotetrahydropyrans are also valuable in the development of ligands for G protein-coupled receptors (GPCRs).[5] The conformational rigidity of the THP ring can help in designing ligands with high selectivity for specific GPCR subtypes. The amino group can serve as a key pharmacophoric element, while the methoxy group can modulate solubility and engage in additional interactions within the receptor binding site.

Logical Flow of Synthetic Strategy

Caption: Proposed synthetic route to trans-4-Amino-3-(methoxy)tetrahydropyran.

Future Perspectives and Conclusion

trans-4-Amino-3-(methoxy)tetrahydropyran represents a new and promising building block for medicinal chemists. Its well-defined stereochemistry, favorable physicochemical properties, and versatile synthetic handles make it an ideal starting point for the construction of diverse compound libraries targeting a range of biological targets. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that this and related substituted tetrahydropyran scaffolds will play an increasingly important role in the discovery of the next generation of therapeutics. The synthetic pathway outlined in this guide provides a practical approach for accessing this valuable compound, thereby enabling its broader application in drug discovery programs.

References

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

-

Collins, P. M., Overend, W. G., & Racz, V. M. (1984). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1, 733. [Link]

-

Qian, H., Han, X., & Widenhoefer, R. A. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins. Journal of the American Chemical Society, 126(31), 9536–9537. [Link]

-

Panek, J. S., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

-

Yu, H., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health. [Link]

-

Yu, H., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. PubMed. [Link]

-

PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. [Link]

-

Mutt, V. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]

-

Stockwell, B. R., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. PubMed. [Link]

-

Sharma, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. [Link]

-

Zorn, J. A., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PubMed Central. [Link]

-

Thomas, J. R., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. PubMed. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. PubMed. [Link]

-

PubChem. 4-Aminomethyltetrahydropyran. [Link]

-

PubChem. Methyl 3-hydroxytetrahydropyran-4-carboxylate. [Link]

-

Conn, P. J., et al. (2017). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. PubMed Central. [Link]

-

de Meijere, A., et al. (2011). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central. [Link]

-

Rychnovsky, S. D. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. [Link]

-

Yadav, J. S., et al. (2003). A mild and efficient method for the synthesis of 4-chlorotetrahydropyrans using [bmim]Cl·AlCl3 ionic liquid. Organic Chemistry Portal. [Link]

-

Schmidt, B. (2003). Olefin Metathesis/Isomerization of Allyl Ethers Catalyzed by Grubbs' Catalysts and Hydride Sources. Organic Chemistry Portal. [Link]

-

Verma, R. K., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

-

Tadpetch, K., & Rychnovsky, S. D. (2008). Perrhenic Acid Catalyzed Prins Cyclizations of Homoallylic Alcohols. Organic Chemistry Portal. [Link]

-

Kumar, A., et al. (2022). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. [Link]

-

Clarke, P. A., & Martin, W. H. C. (2002). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-4-Aminotetrahydropyran-3-ol 97% | CAS: 215940-92-4 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

Conformational analysis of 3-substituted 4-aminotetrahydropyrans

An In-Depth Technical Guide to the Conformational Analysis of 3-Substituted 4-Aminotetrahydropyrans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1][2] Its non-planar, saturated structure imparts desirable sp³ character, which can improve physicochemical properties and lead to better clinical candidates.[3][4] The biological activity of THP-containing molecules is inextricably linked to their three-dimensional structure, particularly the orientation of substituents on the ring. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of 3-substituted 4-aminotetrahydropyrans. We will explore the complex interplay of stereoelectronic effects, steric hindrance, and intramolecular hydrogen bonding that dictates conformational preference. This document details an integrated approach, combining high-level experimental Nuclear Magnetic Resonance (NMR) spectroscopy with robust computational Density Functional Theory (DFT) calculations to provide a self-validating system for accurately determining molecular conformation in solution.

Introduction: The Significance of Conformational Control

The tetrahydropyran motif is a cornerstone of modern drug design, valued for its ability to orient substituents in precise three-dimensional arrangements for optimal interaction with biological targets.[2] Unlike flat aromatic rings, the puckered chair-like conformation of the THP ring allows for nuanced control over the spatial presentation of pharmacophoric elements. For 3-substituted 4-aminotetrahydropyrans, the relative orientation of the amino group and the adjacent substituent (cis or trans) is just the first layer of stereochemical complexity. The second, and arguably more critical layer, is the molecule's conformational preference—whether these groups occupy axial or equatorial positions.

This conformational equilibrium is not trivial; it is governed by a delicate balance of competing forces. A shift in this equilibrium can dramatically alter a molecule's properties:

-

Pharmacological Activity: The bioactive conformation is the specific shape a molecule must adopt to bind to its target receptor or enzyme. An incorrect conformational preference can render a molecule inactive.

-

ADME Properties: Properties like membrane permeability and metabolic stability are influenced by a molecule's shape and the exposure of polar functional groups. Intramolecular hydrogen bonding, a key conformational driver, can mask polar groups, enhancing permeability.[5][6]

-

Off-Target Effects: A molecule may adopt different conformations that allow it to bind to unintended targets, leading to toxicity.

Therefore, a rigorous understanding and ability to predict and confirm the conformational landscape of these molecules is a non-negotiable aspect of rational drug design.

Foundational Principles of Tetrahydropyran Conformation

The conformational behavior of 3-substituted 4-aminotetrahydropyrans is dictated by the sum of several energetic contributions. The six-membered THP ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this chair form, substituents at each carbon can be in one of two positions: axial (perpendicular to the ring's general plane) or equatorial (pointing away from the ring's perimeter). These two chair conformations can interconvert via a "ring flip." The energetic preference for one chair form over the other determines the molecule's dominant conformation.

Key Governing Factors:

-

Steric Hindrance (A-Value): In monosubstituted rings, a substituent generally prefers the more spacious equatorial position to avoid steric clashes with the other axial substituents on the same side of the ring (1,3-diaxial interactions). The energy cost of placing a group in the axial position is known as its A-value.

-

Anomeric Effect: A powerful stereoelectronic effect, the anomeric effect describes the tendency of an electronegative substituent adjacent to a ring heteroatom (at the C2 or C6 position) to favor the axial orientation.[7][8] This is contrary to what steric considerations would predict and is rationalized by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. While our focus is on 3,4-substitution, this principle is fundamental to the behavior of all substituted THPs.

-

Gauche Effect: This effect describes the tendency for certain conformations with vicinal, electronegative substituents to be unexpectedly stable, even if it forces a "gauche" (60° dihedral angle) interaction.[9][10] This is often explained by stabilizing hyperconjugation between the C-H σ bonding orbital and the C-X σ* antibonding orbital.[11] In our system, the relationship between the C3-substituent and the C4-amino group is critical.

-

Intramolecular Hydrogen Bonding (IMHB): This is arguably the most influential non-covalent interaction in 4-aminotetrahydropyrans. The amino group (a hydrogen bond donor) can form a hydrogen bond with the ring oxygen (a hydrogen bond acceptor). This interaction is only possible when the substituents adopt specific conformations that bring these groups into proximity, often creating a pseudo-cyclic structure that can lock the molecule in a less sterically favorable, but highly stabilized, conformation.[5][6][12]

The final observed conformation is a weighted average based on the energetic sum of these competing or reinforcing interactions.

Caption: Chair-flip equilibrium and the key forces governing conformational preference.

Methodologies for Conformational Elucidation

Determining the preferred conformation requires a synergistic approach that combines experimental observation with theoretical calculation. This dual methodology provides a self-validating system where the computational model explains the experimental data, and the experimental data grounds the computational results in reality.

Experimental Approach: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[13][14]

A. Vicinal Proton-Proton Coupling Constants (³JHH)

The magnitude of the coupling constant (³J) between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[15][16][17]

-

General Form: J(φ) = A cos²(φ) + B cos(φ) + C

The parameters A, B, and C are empirically derived, but the qualitative relationship is constant:

-

A large coupling constant (³J ≈ 8-13 Hz ) corresponds to a dihedral angle of ~180° (anti-periplanar), which is characteristic of two axial protons on adjacent carbons (Jax-ax).

-

A small coupling constant (³J ≈ 1-5 Hz ) corresponds to a dihedral angle of ~60° (gauche), which is characteristic of an axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) relationship.[18]

By measuring the coupling constants for the protons on C3 and C4, we can directly infer their relative orientations and thus the conformation of the ring.

| Interaction Type | Typical Dihedral Angle (φ) | Expected ³JHH (Hz) | Implied Conformation |

| Axial - Axial | ~180° | 8 - 13 | Chair |

| Axial - Equatorial | ~60° | 1 - 5 | Chair |

| Equatorial - Equatorial | ~60° | 1 - 5 | Chair |

B. Nuclear Overhauser Effect (NOE)

NOE (or NOESY/ROESY experiments) detects protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity. This is exceptionally useful for confirming assignments. For instance, a strong NOE between two protons in a 1,3-diaxial relationship provides definitive proof of their axial orientation.

Computational Approach: Density Functional Theory (DFT)

While NMR provides experimental data, computational chemistry is required to rationalize the underlying energetics. Density Functional Theory (DFT) is a quantum mechanical method that can accurately calculate the electronic structure and energy of a molecule.[19][20][21]

The goal of the DFT analysis is to:

-

Identify All Low-Energy Conformers: Perform a conformational search to locate all potential energy minima (stable chair, twist-boat, etc.).

-

Calculate Relative Energies: Optimize the geometry of each conformer and calculate its relative free energy (ΔG). The conformer with the lowest ΔG is predicted to be the most abundant in the equilibrium.

-

Predict NMR Parameters: From the optimized geometries, one can calculate theoretical ³JHH coupling constants. A strong correlation between the calculated couplings for the lowest-energy conformer and the experimentally measured values provides powerful validation of the conformational assignment.

Caption: A self-validating workflow combining DFT and NMR methods.

Protocols for Analysis

Protocol: NMR Data Acquisition and Analysis

Objective: To obtain high-quality ¹H NMR spectra to accurately measure vicinal coupling constants (³JHH).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted 4-aminotetrahydropyran derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence hydrogen bonding and thus conformational equilibrium.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure high digital resolution by using a sufficient number of data points (e.g., 64k).

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This is essential for unambiguously identifying which protons are coupled to each other, which is vital for assigning the protons at C3 and C4.

-

(Optional but Recommended) Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations that confirm stereochemical assignments and spatial proximities (e.g., 1,3-diaxial interactions).

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., Mnova, TopSpin).

-

Using the COSY spectrum, identify the spin systems corresponding to the THP ring protons.

-

Focus on the multiplets for the protons at C3 (H3) and C4 (H4).

-

Carefully measure the coupling constants from the high-resolution 1D ¹H spectrum. Pay close attention to the large Jax-ax couplings (~8-13 Hz) and small Jax-eq/Jeq-eq couplings (~1-5 Hz).

-

Use the measured J-values to assign the conformation based on the Karplus relationship. For a trans-3,4-disubstituted THP, a large coupling between H3 and H4 indicates they are both axial (diaxial conformation), while a small coupling indicates one is axial and one is equatorial (diequatorial conformation).

-

Protocol: DFT Computational Workflow

Objective: To computationally determine the lowest energy conformation and predict NMR coupling constants for validation.

Methodology:

-

Structure Preparation: Build the initial 3D structures for all possible stereoisomers and low-energy chair/twist-boat conformers of the target molecule in a molecular modeling program.

-

Conformational Search (Optional but Recommended): For flexible sidechains, perform an initial conformational search using a lower-level theory like molecular mechanics (e.g., MMFF94) to identify a broad range of potential starting geometries.

-

Geometry Optimization and Energy Calculation:

-

Perform a full geometry optimization and frequency calculation for each identified conformer using a reliable DFT functional and basis set. A common and robust choice is the B3LYP functional with the 6-31G(d,p) basis set . For systems where dispersion forces are critical, functionals like M06-2X or methods including dispersion corrections (e.g., B3LYP-D3) are recommended.[22]

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental NMR solvent to account for solvent effects on conformational energies.

-

The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the Gibbs free energy (G).

-

-

Analysis of Results:

-

Compare the calculated Gibbs free energies (ΔG) of all stable conformers. The conformer with the lowest ΔG is the predicted most stable structure. A ΔG of 1.4 kcal/mol corresponds to an approximate 90:10 ratio of conformers at room temperature.

-

-

NMR Coupling Constant Prediction:

-

Using the lowest-energy DFT-optimized geometry, perform an NMR calculation to predict the ³JHH coupling constants. This is typically done using specialized DFT methods.

-

Compare the computationally predicted J-values with the experimentally measured values. Strong agreement provides high confidence in the final conformational assignment.

-

Conclusion

The conformational analysis of 3-substituted 4-aminotetrahydropyrans is a multifaceted challenge that requires a deep understanding of underlying stereoelectronic and steric principles. The dominant conformation in solution arises from a subtle competition between stabilizing forces, like intramolecular hydrogen bonding and gauche effects, and destabilizing steric repulsions. A definitive assignment of this conformation is not possible through a single technique. Instead, a robust, self-validating methodology that integrates high-resolution experimental NMR data with the predictive power of DFT calculations is essential. By meticulously measuring proton-proton coupling constants and corroborating these findings with computationally derived energies and predicted NMR parameters, researchers and drug development professionals can achieve a high-confidence model of their molecule's three-dimensional structure. This knowledge is paramount for understanding structure-activity relationships, optimizing ligand-target interactions, and ultimately designing safer and more effective medicines.

References

-

Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters, 26(14), 2729–2732. [Link]

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

-

Anderson, C. B., & Sepp, D. T. (1968). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 90(13), 3645–3650. [Link]

-

Grindley, T. B. (2009). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. In NMR Spectroscopy of Glycoconjugates. [Link]

-

Ciardi, M., van der Meulen, P., & Woutersen, S. (2017). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Scientific Reports, 7, 4335. [Link]

-

Wannepain, M., Piquemal, J. P., & Maxwell, C. I. (2021). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 125(30), 6617–6630. [Link]

-

Kang, G., Xiao, L. J., Hesp, K. D., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters. [Link]

-

Grindley, T. B. (2008). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. ResearchGate. [Link]

-

Ciardi, M., van der Meulen, P., & Woutersen, S. (2017). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. ResearchGate. [Link]

-

da Silva, J. B. P., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29–35. [Link]

-

Islam, S. M. R., & Alam, M. S. (2013). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Theoretical Chemistry Accounts, 132(6), 1361. [Link]

-

Donyapour, N., & Kawsari, S. (2020). Computational methods for exploring protein conformations. International Journal of Molecular Sciences, 21(16), 5633. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

-

Wikipedia. (n.d.). Karplus equation. Wikipedia. [Link]

-

Haghdoost, M. M., et al. (2020). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. MDPI. [Link]

-

Amini, M., et al. (2007). Conformational analysis of some unsymmetrically substituted 1,4-dihydropyridines. ResearchGate. [Link]

-

Haghadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]

-